REACTION_CXSMILES
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[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[C:9](OCC)(=[O:14])[CH2:10][C:11]([CH3:13])=O>C(O)(=O)C>[CH3:13][C:11]1[NH:2][N:1]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[C:9](=[O:14])[CH:10]=1
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Name
|
|
Quantity
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1.35 g
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Type
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reactant
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Smiles
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N(N)C1=NC=CC=C1
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Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 100° for 24 h.
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Duration
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24 h
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Name
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|
Type
|
|
Smiles
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CC=1NN(C(C1)=O)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |